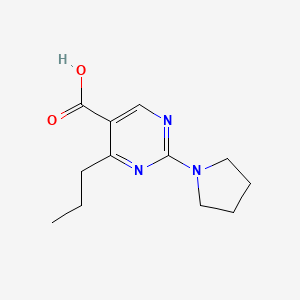
4-Propyl-2-Pyrrolidin-1-ylpyrimidin-5-carbonsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-Propyl-2-pyrrolidin-1-ylpyrimidine-5-carboxylic acid" is a pyrimidine derivative, which is a class of heterocyclic aromatic organic compounds. Pyrimidines are important in many biological processes as they are fundamental components of nucleic acids, DNA and RNA. The specific structure of this compound suggests it may have unique properties and potential applications in various fields, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of pyrimidine derivatives can be complex, involving multiple steps and various reagents. For instance, a library of fused pyridine-4-carboxylic acids, which are structurally related to the compound , was generated through a Combes-type reaction of acyl pyruvates with electron-rich amino heterocycles, followed by hydrolysis of the ester . This method could potentially be adapted for the synthesis of "4-Propyl-2-pyrrolidin-1-ylpyrimidine-5-carboxylic acid" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, which can be substituted with various functional groups. In the case of "4-Propyl-2-pyrrolidin-1-ylpyrimidine-5-carboxylic acid," the pyrimidine ring is likely to be the core structure, with a pyrrolidinyl group and a carboxylic acid moiety as substituents. The orientation of these groups can significantly affect the molecule's properties, as seen in the crystal structure of a related compound where the orientation of the pyridine ring with respect to the pyrimidine ring was found to be 33.26° .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including interactions with amines and thiols. For example, 4-amino-5-nitro-6-phenylethynylpyrimidines were shown to react with amines and thiols in a regio- and stereoselective manner . This suggests that "4-Propyl-2-pyrrolidin-1-ylpyrimidine-5-carboxylic acid" could also participate in similar reactions, potentially leading to a range of products depending on the reactants used.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can vary widely depending on their specific substituents. For instance, Pt(II) complexes with pyrimidinone ligands exhibit photophysical properties that are sensitive to acid concentrations, which could be relevant for the development of sensors . Although the exact properties of "4-Propyl-2-pyrrolidin-1-ylpyrimidine-5-carboxylic acid" are not detailed in the provided papers, similar analyses could be conducted to determine its solubility, stability, and reactivity.
Wissenschaftliche Forschungsanwendungen
Drug Discovery
Der Pyrrolidinring, ein Schlüsselbestandteil von „4-Propyl-2-Pyrrolidin-1-ylpyrimidin-5-carbonsäure“, wird von Medizinalchemikern häufig zur Entwicklung von Verbindungen zur Behandlung menschlicher Krankheiten verwendet . Das Interesse an diesem gesättigten Gerüst wird durch seine Fähigkeit verstärkt, den Pharmakophorraum aufgrund der sp3-Hybridisierung effizient zu erforschen, seinen Beitrag zur Stereochemie des Moleküls und die erhöhte dreidimensionale (3D) Abdeckung aufgrund der Nicht-Planarität des Rings .
Anti-inflammatorische Anwendungen
Pyrimidine, ein weiterer Schlüsselbestandteil von „this compound“, wurden als entzündungshemmende Wirkungen gezeigt, indem sie wichtige Entzündungsmediatoren wie PGE2, Stickstoffmonoxid (NO), den Kernfaktor Kappa-Leichtketten-Verstärker von aktivierten B-Zellen (NF-κB) und Chemokine hemmen .
Aggregation-Induced Emission Enhancement (AIEE)
Pyrrolo[1,2-a]pyrimidine, die aus NH-Pyrrolen synthetisiert werden können, zeigen unvorhergesehene zeitabhängige aggregationsinduzierte Emissionsverstärkungseigenschaften (AIEE) . Diese Eigenschaft könnte bei der Entwicklung neuer Materialien und Geräte nützlich sein, z. B. organische Leuchtdioden (OLEDs), Bioimaging-Werkzeuge und Sensoren.
Synthese von bioaktiven Molekülen
Der Pyrrolidinring und seine Derivate, einschließlich Pyrrolizine, Pyrrolidin-2-on, Pyrrolidin-2,5-dione und Prolinol, wurden verwendet, um bioaktive Moleküle mit Zielselektivität zu synthetisieren . Die verschiedenen Stereoisomere und die räumliche Orientierung der Substituenten können zu einem anderen biologischen Profil von Medikamentenkandidaten führen .
Konstruktion von heterocyclischen Gerüsten
Die Entwicklung klinisch wirksamer Medikamente beruht zunehmend auf der Verwendung von heterocyclischen Gerüsten, von denen viele Stickstoff enthalten . Der Pyrrolidinring, ein weit verbreitetes Schlüsselmotiv in bioaktiven Naturstoffen, findet vielfältige Anwendung in therapeutisch wirksamen Verbindungen .
Synthese von polysubstituierten Pyrrolen
Die Synthese von unsymmetrisch tetrasubstituierten Pyrrolen ist eine bedeutende Herausforderung im Bereich der organischen Chemie . Die Verbindung „this compound“ mit ihren Pyrrol- und Pyrimidinringen könnte möglicherweise als wertvolles Ausgangsmaterial für die Synthese solcher komplexen Strukturen dienen .
Eigenschaften
IUPAC Name |
4-propyl-2-pyrrolidin-1-ylpyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-2-5-10-9(11(16)17)8-13-12(14-10)15-6-3-4-7-15/h8H,2-7H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQPXRWGYAEZCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=NC=C1C(=O)O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-butyryl-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2554233.png)
![2-(8-chloro-5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-(2-furylmethyl)acetamide](/img/structure/B2554235.png)

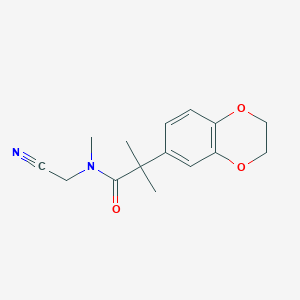
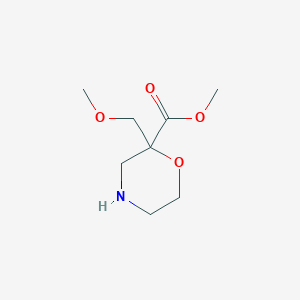
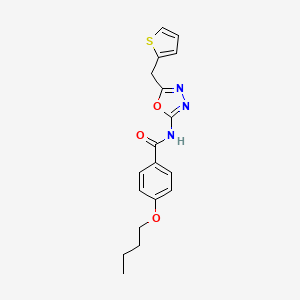
![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2554245.png)
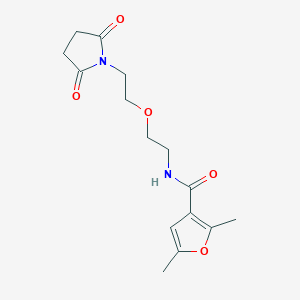

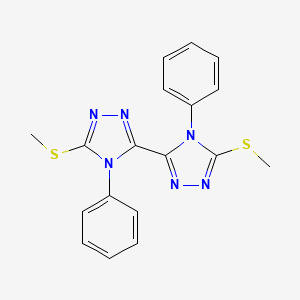
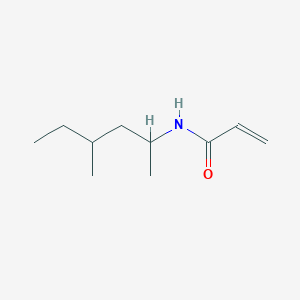
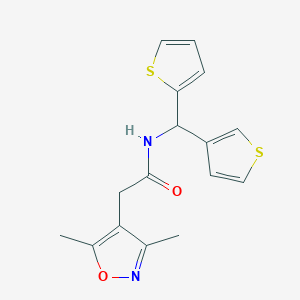
![5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2554255.png)
![(NZ)-N-[(3,4-dimethylphenyl)-phenylmethylidene]hydroxylamine](/img/structure/B2554256.png)